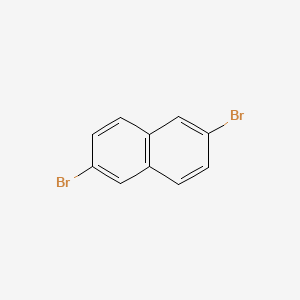
(5-エチル-1,3-ジオキサン-5-イル)メチルアクリレート
説明
“(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate” is a chemical compound with the CAS Number: 66492-51-1 and Linear Formula: C10H16O4 . It is also known as Acrylic Acid (5-Ethyl-1,3-dioxan-5-yl)methyl Ester .
Molecular Structure Analysis
The molecular formula of “(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate” is C10H16O4 . The molecular weight is 200.23 .Chemical Reactions Analysis
“(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate” demonstrates unique properties in the field of polymer science. Its polymerization kinetics were studied, showing significant changes in activation energy and temperature behavior compared to similar monomers.Physical And Chemical Properties Analysis
“(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate” is a liquid at 20 degrees Celsius . It has a boiling point of 78 °C at 0.3 mmHg . The flash point is 109 °C . The specific gravity at 20/20 is 1.10 , and the refractive index is 1.46 .科学的研究の応用
ポリマー架橋剤
(5-エチル-1,3-ジオキサン-5-イル)メチルアクリレート: は、ポリマーの架橋剤として使用されます。 ポリエステルまたはポリエーテルと反応させることで、架橋構造を形成し、ポリマーの機械的特性と耐熱性を向上させます 。この用途は、極端な条件に耐えながら完全性を維持できる材料を作成するために重要です。
表面コーティング
この化合物は、表面コーティングの架橋剤として機能し、コーティングの硬度と耐摩耗性を向上させます 。特に耐久性が重要な自動車用塗料や木材仕上げに役立ちます。コーティング性能の向上により、長寿命化と環境要因からの保護が保証されます。
電子材料
電子機器業界では、(5-エチル-1,3-ジオキサン-5-イル)メチルアクリレートは、回路基板や電子封止材の製造に使用されています 。優れた耐熱性と絶縁特性により、電子部品への保護と安定性を提供し、信頼性の高い電子機器にとって不可欠です。
Safety and Hazards
“(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate” is classified as dangerous . It can cause skin irritation (H315), may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334), and is toxic to aquatic life with long-lasting effects (H411) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), avoiding release to the environment (P273), and wearing protective gloves (P280) .
特性
IUPAC Name |
(5-ethyl-1,3-dioxan-5-yl)methyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-3-9(11)14-7-10(4-2)5-12-8-13-6-10/h3H,1,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGXUBIZGYMIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCOC1)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
189243-74-1 | |
| Record name | 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189243-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5074923 | |
| Record name | (5-Ethyl-1,3-dioxan-5-yl)methyl 2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
| Record name | 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
66492-51-1 | |
| Record name | Trimethylolpropane formal acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66492-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066492511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (5-Ethyl-1,3-dioxan-5-yl)methyl 2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-ethyl-1,3-dioxan-5-yl)methyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the complex permittivity of poly[(5-ethyl-1,3-dioxan-5-yl)methyl acrylate]?
A1: Studying the complex permittivity of poly[(5-ethyl-1,3-dioxan-5-yl)methyl acrylate] provides crucial insights into its dielectric properties. The research paper [] reveals how this polymer, containing trace ionic impurities, behaves under varying frequencies and temperatures. Analyzing the complex permittivity allows researchers to decouple and understand the contributions of different factors like interfacial polarization, conductivity, and importantly, the relaxation processes of the polymer chains and side-chains []. These insights are valuable for potential applications of this polymer in areas like sensors, capacitors, and other electronic components where its dielectric behavior is critical.
Q2: What relaxation processes were observed in poly[(5-ethyl-1,3-dioxan-5-yl)methyl acrylate] and what do they tell us about the polymer's molecular mobility?
A2: The study identified three main relaxation processes: α-relaxation, β-relaxation, and a slower relaxation process []. The α-relaxation, linked to the glass transition, reflects the large-scale segmental motions of the polymer chains. The β-relaxation, occurring at lower temperatures and higher frequencies, is attributed to more localized movements of side groups or smaller chain segments. Interestingly, a third, slower relaxation process was observed at temperatures above the glass transition, likely related to the movement of entire polymer chains constrained by entanglements, described by concepts like reptation []. Analyzing these relaxations provides a window into the molecular mobility of the polymer at different temperatures and how it transitions between glassy and rubbery states.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



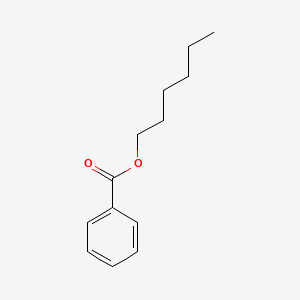
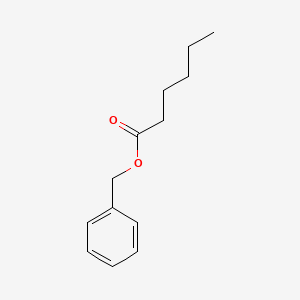
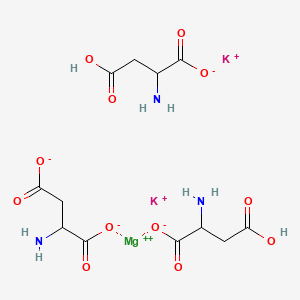

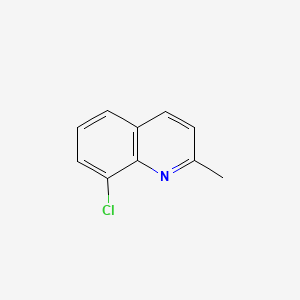

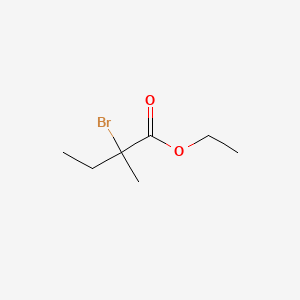
![2-Propanol, 1,1',1'',1'''-[[(2-hydroxypropyl)imino]bis(2,1-ethanediylnitrilo)]tetrakis-](/img/structure/B1584618.png)




![1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide](/img/structure/B1584626.png)
